Fmoc-3-benzoyl-erythro-sphingosine
Fmoc-3-benzoyl-erythro-sphingosine
Brand Name:
Vulcanchem
CAS No.:
676485-58-8
VCID:
VC0016011
InChI:
InChI=1S/C40H51NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-28-38(46-39(43)31-22-15-14-16-23-31)37(29-42)41-40(44)45-30-36-34-26-20-18-24-32(34)33-25-19-21-27-35(33)36/h14-28,36-38,42H,2-13,29-30H2,1H3,(H,41,44)/t37-,38?/m1/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4
Molecular Formula:
C₄₀H₅₁NO₅
Molecular Weight:
625.84
Fmoc-3-benzoyl-erythro-sphingosine
CAS No.: 676485-58-8
Reference Standards
VCID: VC0016011
Molecular Formula: C₄₀H₅₁NO₅
Molecular Weight: 625.84
CAS No. | 676485-58-8 |
---|---|
Product Name | Fmoc-3-benzoyl-erythro-sphingosine |
Molecular Formula | C₄₀H₅₁NO₅ |
Molecular Weight | 625.84 |
IUPAC Name | [(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate |
Standard InChI | InChI=1S/C40H51NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-28-38(46-39(43)31-22-15-14-16-23-31)37(29-42)41-40(44)45-30-36-34-26-20-18-24-32(34)33-25-19-21-27-35(33)36/h14-28,36-38,42H,2-13,29-30H2,1H3,(H,41,44)/t37-,38?/m1/s1 |
SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Synonyms | [(1S,2R,3E)-2-(Benzoyloxy)-1-(hydroxymethyl)-3-heptadecenyl]carbamic Acid 9H-Fluoren-9-ylmethyl Ester; |
PubChem Compound | 71433707 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume